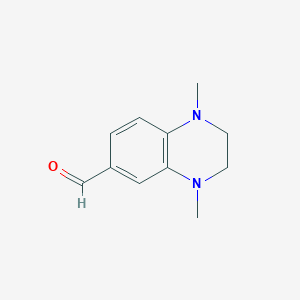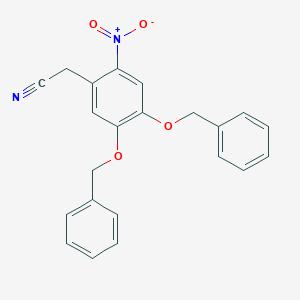
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde, also known as DMQX, is a potent antagonist of glutamate receptors. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Wirkmechanismus
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde works by blocking the activity of NMDA receptors, which are ionotropic glutamate receptors that play a key role in synaptic plasticity and memory formation. By blocking these receptors, this compound can prevent the excessive activation of glutamate receptors that can lead to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP) in the hippocampus, the suppression of epileptic seizures, and the reduction of neuropathic pain. This compound has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is a potent and selective antagonist of NMDA receptors, making it a valuable tool for studying the role of glutamate receptors in various physiological and pathological processes. However, this compound has some limitations, including its relatively short half-life and its potential to interact with other receptors and ion channels.
Zukünftige Richtungen
There are several future directions for the use of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde in scientific research. One area of interest is the development of new drugs that target glutamate receptors for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is the study of the effects of glutamate on the visual system, which could lead to the development of new treatments for vision disorders. Additionally, this compound could be used to study the role of glutamate receptors in the development of addiction and to develop new treatments for drug addiction.
Synthesemethoden
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde can be synthesized using a variety of methods, including the reaction of 2,3-dimethylquinoxaline with acetic anhydride and sodium acetate, the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and triethylamine, and the reaction of 2,3-dimethylquinoxaline with ethyl chloroformate and sodium azide. The purity of this compound can be improved by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is commonly used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been shown to be effective in blocking N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and epilepsy. This compound has also been used to study the effects of glutamate on the visual system, as well as in the development of new drugs for the treatment of pain and addiction.
Eigenschaften
IUPAC Name |
1,4-dimethyl-2,3-dihydroquinoxaline-6-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-5-6-13(2)11-7-9(8-14)3-4-10(11)12/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUFOXBYMYKBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50601405 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
124293-43-2 |
Source


|
| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50601405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Methyl-6H-pyrrolo[3,4-b]pyrazine](/img/structure/B56426.png)
![3-(Ethoxymethyl)-7-methyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,5,8,10-tetrone](/img/structure/B56429.png)





